Triethoxy[4-(trifluoromethyl)phenyl]silane is an organosilicon compound notable for its unique chemical structure and properties. It is primarily used in the synthesis of sol-gel coatings, which have applications in various fields such as electronics, optics, and materials science. The compound's ability to form stable siloxane networks makes it valuable for enhancing surface properties of materials.
Triethoxy[4-(trifluoromethyl)phenyl]silane is classified under organosilicon compounds, specifically as a silane derivative. Its chemical formula is CHFOSi, and it is often referred to in scientific literature by its systematic name or by its CAS number, 188748-63-2. This compound can be sourced from chemical suppliers and is available in various forms including high purity and nanopowder variants .
The synthesis of Triethoxy[4-(trifluoromethyl)phenyl]silane typically involves the reaction of silicon tetrachloride with chlorobenzene in the presence of ethanol. This process can be conducted under acidic conditions to facilitate hydrolysis and condensation reactions, leading to the formation of the silane compound .
The reaction mechanism generally follows these steps:
The molecular structure of Triethoxy[4-(trifluoromethyl)phenyl]silane consists of a silicon atom bonded to three ethoxy groups and one trifluoromethyl-substituted phenyl group. The presence of the trifluoromethyl group imparts unique electronic properties to the molecule.
Triethoxy[4-(trifluoromethyl)phenyl]silane participates in various chemical reactions, particularly those involving hydrolysis and condensation. Upon exposure to moisture, it readily hydrolyzes to form silanol groups, which can further condense with other silanol groups or organic substrates to form siloxane networks.
The hydrolysis reaction can be summarized as follows:
Where represents the ethoxy group. This reaction is critical for applications involving sol-gel processes where stable coatings are required.
The mechanism of action for Triethoxy[4-(trifluoromethyl)phenyl]silane involves its ability to form cross-linked networks through siloxane bonds upon curing. This process enhances the mechanical strength and chemical resistance of coatings formed from this compound.
Relevant analyses indicate that the trifluoromethyl group enhances hydrophobicity, making this compound suitable for protective coatings .
Triethoxy[4-(trifluoromethyl)phenyl]silane has several scientific uses:
Organosilicon chemistry encompasses compounds containing carbon-silicon bonds, which exhibit unique properties compared to purely organic analogues. These include enhanced thermal stability, variable reactivity, and the capacity for surface modification. Triethoxy[4-(trifluoromethyl)phenyl]silane exemplifies a specialized functional silane designed for targeted applications in materials science. Its structure integrates a hydrolytically reactive triethoxysilyl group with a trifluoromethylphenyl moiety, enabling dual functionality: surface anchoring through silanol formation and introduction of hydrophobic/electronic effects [1] [4].
The development of silane coupling agents originated with Charles Friedel and James Crafts' 1863 synthesis of tetraethylsilane, marking the birth of organosilicon chemistry [1]. Frederic Kipping's early 20th-century pioneering work on silicone polymers laid foundational principles for silicon-oxygen networks. A transformative advancement occurred in 1945 with Eugene Rochow's commercialization of the Direct Process (Eq. 1), enabling scalable production of organochlorosilanes like dimethyldichlorosilane—precursors to modern silane coupling agents [1] [4].
$$\ce{2 CH3Cl + Si -> (CH3)2SiCl2}$$Eq. 1: Rochow Direct Process for organochlorosilane synthesis.
By the 1940s, researchers recognized that alkoxysilanes could bridge organic and inorganic phases. This led to engineered silanes with dual functionality: hydrolysable ethoxy groups for covalent bonding to oxides (e.g., glass, metals), and organofunctional groups (e.g., vinyl, epoxy) for polymer compatibility [4]. Triethoxy[4-(trifluoromethyl)phenyl]silane represents an evolution targeting simultaneous surface modification and bulk property enhancement via its aromatic trifluoromethyl group.
Table 1: Key Historical Milestones in Functional Silane Development
Year | Innovation | Significance |
---|---|---|
1863 | Synthesis of tetraethylsilane (Friedel and Crafts) | First organosilicon compound with C–Si bonds |
1901–1940 | Kipping’s silicone polymerization studies | Established Si–O backbone stability |
1945 | Rochow Direct Process | Scalable production of methylchlorosilanes |
1950s | Amino- and epoxy-functional silanes | Commercial coupling agents for composites |
2000s | Fluorinated aryl silanes (e.g., trifluoromethylphenyl derivatives) | High-performance surface modifiers with low energy and chemical resistance |
The 4-(trifluoromethyl)phenyl group in triethoxysilanes confers three critical properties:
Table 2: Impact of Substituents on Silane Properties
Silane Type | Electronegativity Difference (Si–X) | Hydrolysis Rate | Application Focus |
---|---|---|---|
Triethoxy(alkyl)silane | Low (Si–C: ΔEN = 0.65) | Slow | Hydrophobization |
Triethoxy(aminopropyl)silane | Moderate (Si–N: ΔEN = 1.2) | Moderate | Adhesion promotion |
Triethoxy[4-(trifluoromethyl)phenyl]silane | High (Si–Ar-CF₃: inductive effect) | Fast | Low-energy surfaces, chemical resistance |
Applications leveraging these traits include:
The strategic synthesis of this silane addresses two limitations of conventional coupling agents: inadequate chemical resistance in harsh environments and insufficient compatibility with fluoropolymers. Its design combines hydrolytic stability (from the aryl-silicon bond) and fluorophilic character. A validated three-step synthesis starts from 2-(4-bromophenyl)propene (Scheme 1) [5]:
Step 1: Grignard Formation and Silation2-(4-Bromophenyl)propene → Grignard reagent → reaction with tetraethoxysilane (TEOS) yields 2-(4-(triethoxysilyl)phenyl)propene (81%).Step 2: OzonolysisCleavage of the propene group gives 4-(triethoxysilyl)acetophenone (70%).Step 3: Claisen CondensationReaction with 2,2,2-trifluoroethyl trifluoroacetate under LDA provides the title compound (73%) [5].
Table 3: Synthesis Route and Key Considerations
Step | Reaction | Conditions | Challenges Mitigated |
---|---|---|---|
1 | Grignard silylation | TEOS, THF, reflux | Avoidance of Si–O cleavage by strong nucleophiles |
2 | Ozonolysis | O₃, then dimethylsulfide reduction | Selective alkene cleavage without Si–Et bond degradation |
3 | Enolate acylation | LDA, −78°C; trifluoroethyl trifluoroacetate | Acid-sensitive triethoxy group preservation |
The synthesis prioritizes:
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